
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative with a unique structure that includes a cyclopropene ring substituted with ethyl and phenyl groups
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of 1,2-diphenylacetylene with ethyl diazoacetate in the presence of a copper catalyst. The reaction is carried out in dichloromethane under nitrogen atmosphere . The product is then purified using flash chromatography on silica gel .
Analyse Chemischer Reaktionen
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the cyclopropene ring .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid include:
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate
- 1-Hydroxy-2,3-diphenyl-1-cycloprop-2-enecarboxylic acid ethyl ester
Compared to these compounds, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
824425-13-0 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-15-16(13-9-5-3-6-10-13)18(15,17(19)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
VKTCNAIBPLBPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




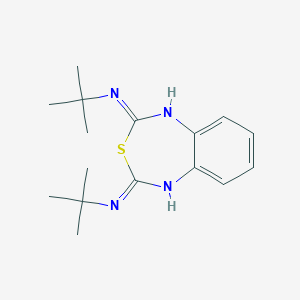
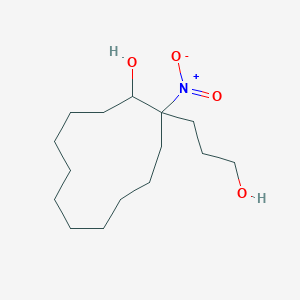
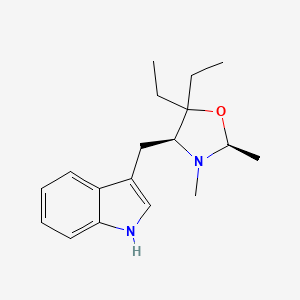
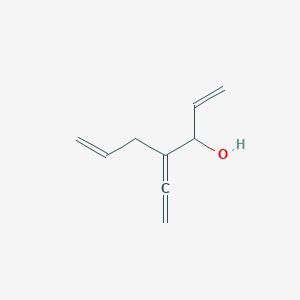
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
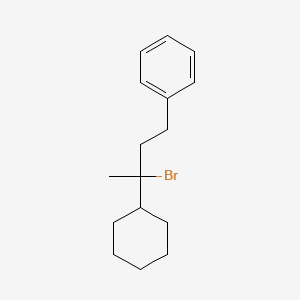
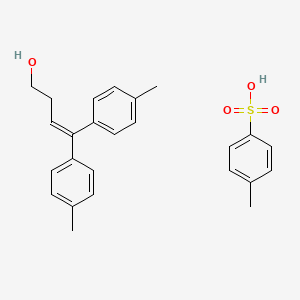
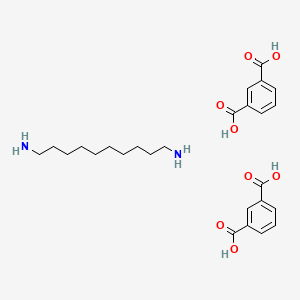
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)
